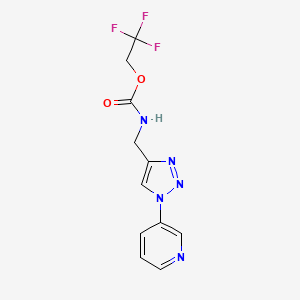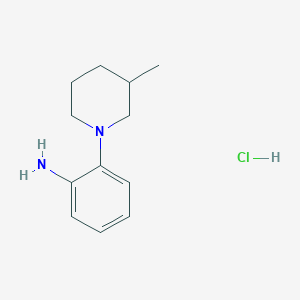![molecular formula C14H12ClNO5S2 B2863972 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1021021-00-0](/img/structure/B2863972.png)
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a chlorothiophene, a sulfonyl group, and a dihydrobenzodioxin . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized in the context of developing novel inhibitors of B-Raf kinase . These methods typically involve multi-step organic synthesis procedures .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several different functional groups . The overall geometry of similar molecules is often largely planar, but can be slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibitory Potential
The compound exhibits significant interest in enzyme inhibition studies, particularly for its potential as an α-glucosidase and acetylcholinesterase inhibitor. These inhibitors are crucial for managing diseases like diabetes and Alzheimer's, respectively. The synthesis process involves multiple steps, starting with N-2,3-dihydrobenzo[1,4]-dioxin-6-amine reacting with various sulfonyl chlorides and bromo-N-(un/substituted-phenyl)acetamides. The resulting compounds demonstrate substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, with in vitro enzyme inhibition data supporting these findings (Abbasi et al., 2019).
Antitumor Activity
Another significant application of related chemical structures is in the development of anticancer agents. Various derivatives, such as N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, have been synthesized and tested for their antitumor activity against a broad spectrum of human tumor cell lines. Certain compounds within this class have shown considerable anticancer activity, highlighting the potential of these derivatives in cancer treatment (Yurttaş et al., 2015).
Cytotoxic Activity
Sulfonamide derivatives have been synthesized for evaluating their cytotoxic activity against cancer cell lines, including breast and colon cancer. Some compounds demonstrated potent cytotoxic effects, with specific derivatives being particularly effective against breast cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Ghorab et al., 2015).
Metabolic Stability Improvement
Investigations into metabolic stability have led to the creation of compounds designed to reduce metabolic deacetylation, a common issue affecting drug efficacy. By exploring various heterocyclic analogues, researchers aim to find alternatives that retain in vitro potency and in vivo efficacy while exhibiting minimal metabolic deacetylation. This research is pivotal for developing more stable and effective therapeutic agents (Stec et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S2/c15-12-3-4-14(22-12)23(18,19)8-13(17)16-9-1-2-10-11(7-9)21-6-5-20-10/h1-4,7H,5-6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYIGSZDXUIUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide](/img/structure/B2863890.png)

![3-(2-fluorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide](/img/structure/B2863893.png)
![2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2863896.png)
![4,7,7-trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2863901.png)

![4-(6-((2-methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B2863903.png)


![3-(3-Amino-4-fluorophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2863907.png)
![N-cyclohexyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2863908.png)

![N-{2-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B2863911.png)

